molecular formula C18H20N6O3 B2459589 6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione CAS No. 2380183-91-3

6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione

Cat. No. B2459589
CAS RN: 2380183-91-3
M. Wt: 368.397
InChI Key: VXLUHRDKNRPLQW-UHFFFAOYSA-N
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Description

The compound “6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups including a furan ring, a pyridazine ring, a piperazine ring, and a pyrimidine ring . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The furan, pyridazine, piperazine, and pyrimidine rings each contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the furan ring is an aromatic system and might undergo electrophilic aromatic substitution. The piperazine ring could potentially undergo reactions at the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially make this compound a base. The aromatic rings could contribute to its stability and potentially its solubility .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Future Directions

The potential applications of this compound would likely depend on its biological activity. If it shows promising activity in preliminary tests, it could be further optimized and potentially developed into a drug .

properties

IUPAC Name

6-[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O3/c1-21-16(12-17(25)22(2)18(21)26)24-9-7-23(8-10-24)15-6-5-13(19-20-15)14-4-3-11-27-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLUHRDKNRPLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione

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